molecular formula C18H15ClN2O5 B382311 N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE

Cat. No.: B382311
M. Wt: 374.8g/mol
InChI Key: VHVNBAVWDFTXSY-UHFFFAOYSA-N
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Description

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted dimethoxyphenyl group and an isoindoline-1,3-dione moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-2,5-dimethoxyaniline and phthalic anhydride.

    Formation of Isoindoline-1,3-dione: Phthalic anhydride reacts with an appropriate amine to form the isoindoline-1,3-dione moiety.

    Acylation Reaction: The isoindoline-1,3-dione intermediate is then acylated with 4-chloro-2,5-dimethoxyaniline under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE would depend on its specific biological target. Generally, compounds of this type may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2,5-dimethoxyphenyl)acetamide: Lacks the isoindoline-1,3-dione moiety.

    N-(2,5-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide: Lacks the chloro substituent.

    N-(4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide: Lacks the methoxy groups.

Uniqueness

The presence of both the chloro and dimethoxy substituents, along with the isoindoline-1,3-dione moiety, makes N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE unique. These structural features may confer specific chemical reactivity and biological activity that distinguish it from similar compounds.

Properties

Molecular Formula

C18H15ClN2O5

Molecular Weight

374.8g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C18H15ClN2O5/c1-25-14-8-13(15(26-2)7-12(14)19)20-16(22)9-21-17(23)10-5-3-4-6-11(10)18(21)24/h3-8H,9H2,1-2H3,(H,20,22)

InChI Key

VHVNBAVWDFTXSY-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)OC)Cl

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)OC)Cl

Origin of Product

United States

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